![molecular formula C20H22N6O2 B2793652 8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919019-25-3](/img/structure/B2793652.png)
8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
BenchChem offers high-quality 8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Research
The compound’s structural features make it relevant in cancer-related studies:
- Aldo-Keto Reductase Inhibition : A specific derivative, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid, has emerged as a potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3. This enzyme is implicated in breast and prostate cancer progression .
Synthetic Methodology
Researchers have developed efficient synthetic routes to access 3,4-dihydroisoquinolin-2(1H)-one derivatives:
- Base-Mediated Tandem Cyclization : A one-pot reaction involving ninhydrin, aniline, and acetylenic esters leads to the formation of these cyclic frameworks. The reaction occurs in methanol under transition-metal-free conditions, allowing direct construction of C–N and C–C bonds. These compounds serve as versatile molecular keys for natural product synthesis .
Privileged Scaffolds
The compound’s unique structure places it among privileged scaffolds for diversity-oriented synthesis:
- Dihydroquinazolin-4(1H)-one Scaffold : Researchers have explored its use in drug development. Catalyst-mediated reactions facilitate the formation of this scaffold, which can be further diversified for various applications .
Functionalized Quinolines
Sequential reactions involving 2-alkynylanilines and ketones lead to functionalized 2,3-dihydroquinolin-4(1H)-ones. These compounds offer opportunities for designing novel molecules with specific properties .
Wirkmechanismus
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound interacts with its target, AKR1C3, by binding to it in a specific manner. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways that this enzyme is involved in . The exact downstream effects of this inhibition would depend on the specific role of AKR1C3 in the cell’s metabolic processes.
Pharmacokinetics
The compound shows good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound is able to reach its target within the cell effectively.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism. This could potentially lead to a decrease in the proliferation of cancer cells, given the role of AKR1C3 in breast and prostate cancer .
Eigenschaften
IUPAC Name |
6-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-13-11-26-16-17(23(2)20(28)22-18(16)27)21-19(26)25(13)10-9-24-8-7-14-5-3-4-6-15(14)12-24/h3-6,11H,7-10,12H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQZFDCNSFOHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCC5=CC=CC=C5C4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16626532 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dimethoxyphenyl)-2-((5-ethylthiophen-2-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793569.png)

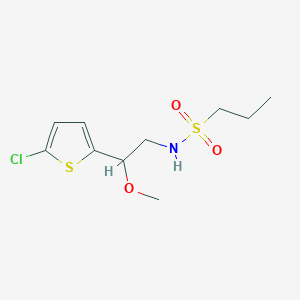
![4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2793574.png)
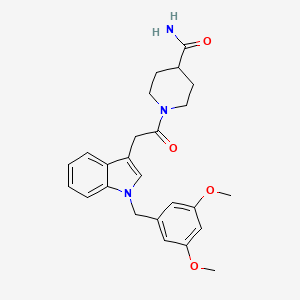
![N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2793577.png)
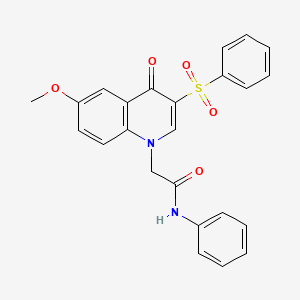
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2793580.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2793581.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2793584.png)
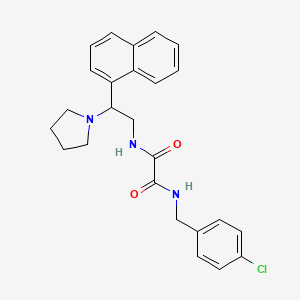
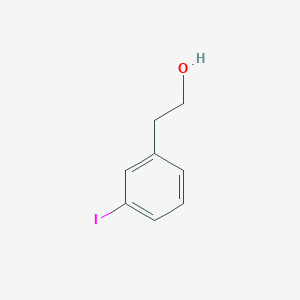

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide](/img/no-structure.png)